N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C14H21BN2O4 and a molecular weight of 292.14 g/mol. This compound is characterized by its nitro group and boronic ester functional groups, making it a valuable intermediate in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with proteins .
Mode of Action
This interaction often results in the modulation of the target’s activity .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various biochemical reactions, including borylation and hydroboration .
Pharmacokinetics
The pinacol ester group in the molecule could potentially enhance its bioavailability by improving its solubility and stability .
Result of Action
The nitro group in the molecule could potentially undergo reduction to form an amino group, which could have various effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of a catalyst could enhance the borylation and hydroboration reactions involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, N-ethyl-aniline, undergoes nitration to introduce the nitro group, forming 2-nitro-N-ethyl-aniline.
Boronic Ester Formation: The nitro compound is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under suitable conditions to form the boronic ester group.
Industrial Production Methods: In an industrial setting, the compound is produced through a controlled and scalable process that ensures high purity and yield. The reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different functional properties.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Palladium catalysts and suitable bases are used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amines and their derivatives.
Substitution Products: Biaryl compounds and various cross-coupled products.
Scientific Research Applications
N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioconjugation techniques and labeling of biomolecules.
Medicine: It is employed in the design and synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.
Comparison with Similar Compounds
N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of nitro and boronic ester groups. Similar compounds include:
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a methyl group instead of ethyl.
N-Ethyl-2-nitro-4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a different boronic ester group.
N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a carboxylate group instead of an amine group.
These compounds share similarities in their core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-6-16-11-8-7-10(9-12(11)17(18)19)15-20-13(2,3)14(4,5)21-15/h7-9,16H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMDNQXPKGCKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NCC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657235 | |
Record name | N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-70-7 | |
Record name | Benzenamine, N-ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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